molecular formula C15H19N5O3S B2532402 5-((1-(Cyclopropylsulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole CAS No. 1706106-40-2

5-((1-(Cyclopropylsulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

Cat. No. B2532402
CAS RN: 1706106-40-2
M. Wt: 349.41
InChI Key: XAMNZJLMIWNLLP-UHFFFAOYSA-N
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Description

The compound “5-((1-(Cyclopropylsulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole” is a complex organic molecule. It contains several functional groups, including a cyclopropylsulfonyl group, a piperidinyl group, a pyrazinyl group, and an oxadiazole ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. The oxadiazole ring, in particular, is a type of aromatic heterocycle, which could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the sulfonyl group could potentially undergo substitution reactions, while the oxadiazole ring might participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarities of its functional groups, and its stability could be influenced by the presence of the aromatic oxadiazole ring .

Scientific Research Applications

Selective Serotonin Receptor Modulation

Research indicates that derivatives of arylsulfonamide of (aryloxy)ethyl piperidines, related to the compound , have been investigated for their selectivity towards the 5-HT7 receptor. These studies have led to the identification of potent and selective 5-HT7 receptor antagonists, demonstrating promising antidepressant-like and pro-cognitive properties in preclinical models. This suggests potential therapeutic applications in treating central nervous system disorders, highlighting the compound's relevance in neuropsychopharmacology (Canale et al., 2016).

Antimicrobial and Enzymatic Inhibition

The synthesis and biological evaluation of 1,3,4-oxadiazole derivatives, including structures akin to the mentioned compound, have shown significant antimicrobial activity. These studies focus on their efficacy against butyrylcholinesterase (BChE) enzyme, suggesting their utility in developing new antimicrobial agents. Molecular docking studies to understand ligand-BChE interactions further illustrate the potential of these compounds in medicinal chemistry (Khalid et al., 2016).

Anticancer and Antitumor Activity

Research into novel sulfone-linked bis heterocycles, which share a structural framework with the specified compound, has demonstrated pronounced antimicrobial activity. These compounds have been prepared and tested, showing significant action, suggesting a potential for developing new anticancer or antimicrobial therapeutics (Padmavathi et al., 2008).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

The future research directions for this compound would likely depend on its observed properties and potential applications. For instance, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

5-[(1-cyclopropylsulfonylpiperidin-3-yl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c21-24(22,12-3-4-12)20-7-1-2-11(10-20)8-14-18-15(19-23-14)13-9-16-5-6-17-13/h5-6,9,11-12H,1-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMNZJLMIWNLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2CC2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((1-(Cyclopropylsulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

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